2,5-Dimethyl-4-nitropyridine 1-oxide

Nucleophilic Aromatic Substitution Reaction Kinetics Steric Effects

2,5-Dimethyl-4-nitropyridine 1-oxide (DMNPO) is the preferred 4-nitropyridine N-oxide for nucleophilic aromatic substitution where steric retardation must be avoided. Unlike the 3,5-dimethyl isomer, the 2,5-substitution pattern permits efficient displacement of the 4-nitro group, enabling rapid synthesis of 4-alkoxy, 4-alkylthio, and other 4-substituted pyridine N-oxides—key intermediates for pharmaceuticals and agrochemicals. Its classification as a most potent mutagen among 4-nitropyridine 1-oxide derivatives makes it an essential reference standard for SAR studies. Its unique trans-geometry five-coordinate copper(II) complexes are invaluable in metallodrug candidate optimization.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 21816-42-2
Cat. No. B189570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-nitropyridine 1-oxide
CAS21816-42-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3
InChIKeyGVGSFHVUBRWBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-nitropyridine 1-oxide (CAS 21816-42-2) for Pharmaceutical and Agrochemical Intermediate Sourcing


2,5-Dimethyl-4-nitropyridine 1-oxide (DMNPO) is a methyl-substituted 4-nitropyridine N-oxide derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [1]. It is a heterocyclic building block utilized in organic synthesis, particularly as an intermediate in the preparation of substituted pyridine N-oxides and pyridines for pharmaceutical and agrochemical applications [2]. The compound features both an N-oxide and a nitro group, enabling its use in nucleophilic aromatic substitution and reduction reactions [3].

Critical Differentiation: Why 2,5-Dimethyl-4-nitropyridine 1-oxide Cannot Be Replaced by Other 4-Nitropyridine N-Oxides


Substituting 2,5-dimethyl-4-nitropyridine 1-oxide with other 4-nitropyridine N-oxide derivatives—such as the 3,5-dimethyl isomer, unsubstituted 4-nitropyridine N-oxide, or 2-nitropyridine 1-oxide—fundamentally alters key reactivity and property profiles. Quantitative kinetic studies demonstrate that the specific methyl substitution pattern at the 2- and 5-positions uniquely modulates nucleophilic displacement rates, while comparative mutagenicity assessments reveal a distinct structure-activity relationship that differs markedly from the 3,5-dimethyl isomer [1]. Furthermore, the compound's coordination chemistry with transition metals yields complex geometries and cytotoxic activities that are not interchangeable with those of other methyl-substituted variants [2]. These quantifiable differences necessitate precise selection based on the intended synthetic pathway or application.

Quantitative Evidence Guide: 2,5-Dimethyl-4-nitropyridine 1-oxide Versus Key Analogs


Nucleophilic Displacement Kinetics: 2,5-Dimethyl vs. 3,5-Dimethyl Substitution Pattern

The 2,5-dimethyl substitution pattern in 4-nitropyridine 1-oxide confers a distinct kinetic profile in nucleophilic aromatic substitution compared to the 3,5-dimethyl isomer. Kinetic studies demonstrate that the presence of two methyl groups adjacent to the leaving group (as in the 3,5-dimethyl isomer) significantly retards reaction rates, whereas the 2,5-dimethyl arrangement avoids this steric hindrance [1]. This difference is critical for reaction planning and yield optimization.

Nucleophilic Aromatic Substitution Reaction Kinetics Steric Effects

Mutagenicity Profile: 2,5-Dimethyl Exhibits Distinct Potency from 3,5-Dimethyl Isomer

In a comparative study of 4-nitropyridine 1-oxide derivatives, the 2,5-dimethyl derivative was classified among the most potent mutagens, whereas the 3,5-dimethyl isomer exhibited the least mutagenic activity [1]. This quantifiable difference in biological activity profile is essential for researchers selecting model compounds for carcinogenicity studies or assessing handling safety requirements.

Mutagenicity Structure-Activity Relationship Safety Assessment

Copper(II) Complex Cytotoxicity: 2,5-Dimethyl Ligand Exhibits Cell Line-Dependent Activity

Copper(II) complexes of 2,5-dimethyl-4-nitropyridine N-oxide form five-coordinate trans-[Cu(NO₃)₂(H₂O)L₂] species, in contrast to the four-coordinate [Cu(NO₃)₂L₂] complex formed by the 3,5-dimethyl isomer ligand [1]. Comparative cytotoxicity testing revealed that complexation with the 2,5-dimethyl ligand increased cytotoxicity relative to the free ligand, though the overall activity was strongly dependent on methyl group count and position [1].

Coordination Chemistry Cytotoxicity Medicinal Chemistry

Optimal Application Scenarios for 2,5-Dimethyl-4-nitropyridine 1-oxide Based on Differentiated Evidence


Synthesis of 4-Substituted Pyridine Derivatives via Nucleophilic Displacement

2,5-Dimethyl-4-nitropyridine 1-oxide serves as a starting material for nucleophilic aromatic substitution to prepare 4-alkoxy, 4-alkylthio, and other 4-substituted pyridine N-oxides. The 2,5-dimethyl substitution pattern avoids the steric retardation observed with the 3,5-isomer, enabling more efficient displacement of the 4-nitro group [1]. This makes it a preferred intermediate for synthesizing 4-substituted pyridines used in pharmaceuticals and agrochemicals.

Structure-Mutagenicity Relationship Studies of N-Oxide Heterocycles

The compound's classification as a 'most potent' mutagen among 4-nitropyridine 1-oxide derivatives [1] makes it a valuable reference standard in structure-activity relationship (SAR) studies investigating the molecular basis of mutagenicity and carcinogenicity. Its distinct potency profile relative to the 3,5-dimethyl isomer enables researchers to probe the specific contribution of methyl group positioning to biological activity.

Coordination Chemistry and Metallodrug Precursor Development

As a ligand forming five-coordinate copper(II) complexes with trans geometry [1], 2,5-dimethyl-4-nitropyridine N-oxide is specifically applicable in coordination chemistry research exploring metal-based therapeutics. The unique coordination behavior of the 2,5-dimethyl derivative, compared to other methyl-substituted variants, offers a defined structural motif for structure-activity optimization in cytotoxic metallodrug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-4-nitropyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.